molecular formula C8H17ClN2 B1470853 4-Methylcyclohexane-1-carboximidamide hydrochloride CAS No. 1394041-24-7

4-Methylcyclohexane-1-carboximidamide hydrochloride

Cat. No.: B1470853
CAS No.: 1394041-24-7
M. Wt: 176.69 g/mol
InChI Key: AHVQXPKGJVRCQK-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

4-Methylcyclohexane-1-carboximidamide hydrochloride is systematically identified as 4-methylcyclohexane-1-carboximidamide (base) with a hydrochloride counterion. The IUPAC name reflects the parent cyclohexane ring substituted with a methyl group at position 4 and a carboximidamide (-C(=NH)NH₂) group at position 1. The hydrochloride salt form is denoted by the suffix "-hydrochloride," indicating the presence of a chloride ion (Cl⁻) as the counterion.

The molecular formula of the base compound is C₈H₁₆N₂ , and the hydrochloride salt has the formula C₈H₁₇ClN₂ , with a molecular weight of 176.69 g/mol . The compound belongs to the amidine class, characterized by a carbon-nitrogen double bond in the carboximidamide functional group.

Crystallographic Analysis and Conformational Isomerism

While no direct crystallographic data for this compound is available in the provided sources, structural insights can be inferred from analogous cyclohexane derivatives. The cyclohexane ring typically adopts a chair conformation , with substituents occupying axial or equatorial positions to minimize steric strain.

  • Methyl Group Position : The methyl substituent at position 4 likely adopts an equatorial orientation to avoid steric clashes with the axial carboximidamide group.
  • Carboximidamide Group : The planar carboximidamide moiety (-C(=NH)NH₂) may interact with adjacent protons via hydrogen bonding, potentially stabilizing specific conformations.

Crystallographic studies of related amidines reveal intermolecular hydrogen bonding between the NH groups and chloride ions, which could influence the packing arrangement in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR spectrum of this compound would exhibit distinct signals corresponding to its structural features:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
Cyclohexane CH₂ (axial) 1.2–1.8 Multiplet Protons adjacent to methyl and NH groups
Cyclohexane CH₂ (equatorial) 1.5–2.0 Multiplet Protons in equatorial positions
Methyl (-CH₃) 1.0–1.2 Singlet Methyl group at C4
NH₂ (amidine) 2.5–3.5 Broad Singlet Exchangeable NH protons

The NH₂ protons may show broad signals due to rapid proton exchange. The absence of splitting for the methyl group confirms its isolated environment.

Mass Spectrometric (MS) Fragmentation Patterns

The mass spectrum would prominently display:

m/z Fragment Relative Abundance
176 [C₈H₁₇ClN₂]⁺ (molecular ion) 100%
140 [C₈H₁₆N₂]⁺ (loss of HCl) ~50%
109 [C₅H₁₁N₂]⁺ (fragmentation of cyclohexane ring) ~30%

The base peak at m/z 176 corresponds to the intact hydrochloride ion, while the loss of HCl (36 amu) generates the base fragment at m/z 140 . Further fragmentation may involve cleavage of the cyclohexane ring.

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands for this compound include:

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3300–3500 N–H (NH₂) stretching Amidine NH₂ group
1650–1600 C=N stretching Carboximidamide double bond
2900–3000 C–H (sp³) stretching Cyclohexane and methyl groups
1450–1350 C–N stretching Amidine C–N single bonds

The absence of strong absorption near 1700 cm⁻¹ confirms the lack of carbonyl groups. The NH stretching vibrations may show broad peaks due to hydrogen bonding.

Properties

IUPAC Name

4-methylcyclohexane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h6-7H,2-5H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQXPKGJVRCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methylcyclohexane-1-carboximidamide hydrochloride generally involves the transformation of a corresponding cyclohexane carboxylic acid or its derivatives into the amidine hydrochloride salt. The key step is the introduction of the amidine functional group (-C(=NH)NH2) on the cyclohexane ring, typically at the 1-position, with a methyl substituent at the 4-position.

Preparation Methods

Hydrolysis and Amination of Cyclohexane Carboxylic Acid Derivatives

One reported method involves starting from 4-(hydroxymethyl)cyclohexylmethyl carboxylate derivatives, which undergo hydrolysis to yield a mixture of carboxylic acid and amino alcohol derivatives. This mixture can be processed in a one-pot reaction without the need for separation, improving efficiency and reducing costs. The hydroxy groups in the amino alcohol derivatives can be converted into carboxy groups, facilitating further transformations toward the amidine structure.

  • The hydroxy group can be substituted with a leaving group such as tosylate, halogen, or sulfonyloxy groups.
  • Subsequent nucleophilic substitution with a primary amine precursor introduces the amino functionality necessary for amidine formation.

This method is advantageous due to its operational simplicity and cost-effectiveness, allowing the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid intermediates that can be further converted into amidines.

Direct Conversion Using Amination Precursors

Another approach involves the direct reaction of cyclohexane carboxylic acid derivatives with amidine precursors under controlled conditions. This may include:

  • Activation of the carboxyl group (e.g., via acid chlorides or esters).
  • Reaction with ammonia or substituted amines to form the amidine group.
  • Conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This method requires precise control of reaction conditions to avoid side reactions and optimize yield.

Reaction Conditions and Optimization

Step Conditions/Notes Outcome/Remarks
Hydrolysis of ester derivative One-pot reaction, aqueous media, mild heating Mixture of carboxylic acid and amino alcohol derivatives
Conversion of hydroxy group Tosylation or halogenation using tosyl chloride or halogen reagents Formation of good leaving groups for substitution
Amination Reaction with primary amine precursor (e.g., ammonia) Introduction of amino group, amidine precursor formation
Salt formation Treatment with HCl in organic solvent (e.g., ethanol) Formation of hydrochloride salt, improved stability

Research Findings and Efficiency

  • The one-pot hydrolysis and conversion method significantly reduces the number of purification steps, lowering production costs and improving scalability for industrial applications.
  • The use of tosylate or halogen as leaving groups enhances nucleophilic substitution efficiency, leading to higher yields of the amidine intermediate.
  • Conversion to hydrochloride salt improves the compound's stability and handling properties, which is critical for pharmaceutical applications.

Additional Context from Related Amidines

While specific detailed synthetic procedures for this compound are limited in open literature, related amidine compounds have been synthesized using similar strategies involving:

  • Methylation or amination of pyrimidine or cyclohexane derivatives.
  • Use of methylating agents such as dimethyl sulfate for introducing methyl groups.
  • Crystallization techniques to obtain pure hydrochloride salts with high purity and yield.

These related processes underscore the importance of selecting suitable methylating and aminating agents, controlling reaction temperatures, and purification methods to optimize the synthesis of amidine hydrochlorides.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
One-pot hydrolysis and amination Hydrolysis of ester → conversion of OH → amination Cost-effective, fewer steps Requires control of mixture composition
Leaving group substitution Tosylation/halogenation → nucleophilic substitution with amine High substitution efficiency Use of reactive reagents
Direct amidine formation Activation of acid derivative → reaction with amine → salt formation Direct, potentially high purity Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield amines or other reduced forms

    Substitution: Nucleophilic substitution reactions can replace the imidamide group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation Products: Carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methylcyclohexane-1-carboximidamide hydrochloride is utilized in numerous scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis

    Industry: Employed in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methylcyclohexane-1-carboximidamide hydrochloride with structurally or functionally related cyclohexane derivatives, focusing on molecular features, applications, and commercial availability.

Table 1: Key Comparative Data

Compound Name Functional Groups Molecular Formula (if available) Applications Availability Status
4-Methylcyclohexane-1-carboximidamide HCl Carboximidamide, Methyl Not explicitly provided Research (potential pharmaceutical) Discontinued
4-(Dimethylamino)cyclohexanone HCl Ketone, Dimethylamino C₈H₁₅NO·HCl Chemical synthesis, catalysis Available
4-Dimethylamino-N-benzylcathinone HCl Cathinone, Benzyl, Dimethylamino C₁₈H₂₂N₂O·2HCl Forensic research, reference standard Available (≥98% purity)
(1R,2S)-2-(Benzylamino)cyclohexanol HCl Benzylamino, Hydroxyl Not explicitly provided Chiral synthesis, medicinal chemistry Discontinued

Structural and Functional Differences

  • 4-Methylcyclohexane-1-carboximidamide HCl: The carboximidamide group distinguishes it from other cyclohexane derivatives.
  • 4-(Dimethylamino)cyclohexanone HCl: Features a ketone and dimethylamino group, enabling applications in catalysis and as a precursor for heterocyclic compounds. Its lower molecular weight (176.66 g/mol) compared to carboximidamide derivatives may improve volatility for certain synthetic processes .
  • 4-Dimethylamino-N-benzylcathinone HCl: A cathinone derivative with a benzyl substituent, this compound is utilized in forensic research due to its structural similarity to psychoactive substances. Its higher molecular weight (355.3 g/mol) and extended conjugation (λmax = 350 nm) make it suitable for UV/Vis detection in analytical workflows .

Pharmacological and Industrial Relevance

  • Discontinued Compounds: Both 4-methylcyclohexane-1-carboximidamide and (1R,2S)-2-(benzylamino)cyclohexanol HCl are listed as discontinued, possibly due to synthesis complexity, stability issues, or niche applications. This contrasts with the commercially available 4-dimethylamino-N-benzylcathinone HCl, which has standardized analytical protocols and ≥98% purity .

Solubility and Stability

  • Hydrochloride Salts: All compounds listed are hydrochloride salts, enhancing water solubility. However, the carboximidamide group’s polarity may confer superior solubility compared to the ketone or cathinone derivatives.
  • Stability: 4-Dimethylamino-N-benzylcathinone HCl is reported stable for ≥5 years at -20°C, whereas discontinued compounds like 4-methylcyclohexane-1-carboximidamide HCl may have shorter shelf lives or require specialized storage .

Biological Activity

4-Methylcyclohexane-1-carboximidamide hydrochloride (CAS No. 1394041-24-7) is a chemical compound with the molecular formula C8H17ClN2. It is recognized for its stability and reactivity, making it a valuable substance in various scientific research applications, particularly in organic synthesis, biology, and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways that influence cell survival and proliferation.

Research Findings

Recent studies have highlighted the potential of amidine derivatives, including this compound, in cancer treatment. For instance, amidine-based compounds have been shown to selectively inhibit sphingosine kinase 1 (SphK1), which is implicated in various cancers. Inhibition of SphK1 can lead to decreased levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule associated with tumor growth and chemoresistance .

Case Study: Anticancer Activity

A study focusing on amidine inhibitors demonstrated significant reductions in endogenous S1P levels in human leukemia U937 cells at nanomolar concentrations. The inhibition of SphK1 led to increased ceramide levels, promoting apoptosis in cancer cells. This suggests that this compound may have therapeutic potential against cancers characterized by elevated SphK1 activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Cyclohexane-1-carboximidamide hydrochloride Lacks methyl substitutionGeneral enzyme inhibition
4-Ethylcyclohexane-1-carboximidamide Ethyl group instead of methylSimilar enzyme inhibition but different selectivity
4-Methylcyclohexane-1-carboxamide No imidamide groupLess potent against SphK1

The methyl substitution in this compound enhances its reactivity and selectivity towards biological targets compared to its analogs.

Applications in Medicine

This compound is not only significant for its chemical properties but also for its potential medicinal applications:

  • Anticancer Agents : As discussed, the inhibition of SphK1 can be leveraged for developing anticancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate that related amidine compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its application in medicine. Studies on related compounds have shown varying degrees of cytotoxicity. For instance, while some derivatives demonstrated high cell viability in human cell lines (e.g., HeLa cells), others exhibited toxicity at lower concentrations . Further toxicological assessments are necessary to establish safe dosage levels for clinical applications.

Q & A

Q. What are the standard synthetic routes for 4-Methylcyclohexane-1-carboximidamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves amidation of 4-methylcyclohexanecarboxylic acid with ammonia derivatives under controlled conditions. Key steps include:

  • Temperature control : Elevated temperatures (e.g., 40–50°C) are used to drive amidation while minimizing side reactions .
  • pH adjustment : Reactions often require precise pH monitoring (e.g., pH 6–7) to precipitate intermediates, as seen in analogous benzamidine hydrochloride syntheses .
  • Catalysts and solvents : Polar aprotic solvents (e.g., isopropanol) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve reaction efficiency . Optimization involves iterative testing of temperature, solvent systems, and catalyst ratios to maximize yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural elucidation of the cyclohexane ring and substituents .
  • HPLC/GC : To assess purity and quantify residual solvents or intermediates .
  • TLC monitoring : Used during synthesis to track reaction progress (e.g., using PE/EA eluent systems) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can map transition states and electronic effects of the carboximidamide group. For example:

  • Nucleophilic attack pathways : Simulations predict how steric hindrance from the methyl group influences reaction kinetics .
  • Solvent effects : Molecular dynamics models evaluate solvent interactions (e.g., isopropanol vs. THF) on reaction rates . Experimental validation via kinetic studies (e.g., varying temperature/pH) is critical to reconcile computational predictions with empirical data .

Q. What strategies resolve contradictions in yield data for this compound synthesis under varying conditions?

Discrepancies often arise from:

  • Impurity profiles : Side products (e.g., over-alkylated derivatives) may form under suboptimal pH or temperature .
  • Catalyst efficiency : Comparative studies using different catalysts (e.g., Raney Ni vs. Zn) can identify optimal conditions . A factorial design approach systematically tests variables (e.g., time, solvent ratio) to isolate critical factors affecting yield .

Q. What are the potential biological targets of this compound, and how are these interactions validated experimentally?

  • Enzyme inhibition assays : Test affinity for serine proteases or amidases, leveraging structural analogs like benzamidine derivatives .
  • Receptor binding studies : Radioligand displacement assays quantify interactions with G-protein-coupled receptors (GPCRs) .
  • In silico docking : Predict binding poses with targets like trypsin or thrombin, followed by surface plasmon resonance (SPR) validation .

Methodological Considerations

Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound?

  • Steric effects : The methyl group at the 4-position hinders nucleophilic attack at the carboximidamide site, requiring bulky reactants to adopt favorable conformations .
  • Electronic effects : Electron-donating methyl groups stabilize transition states in alkylation reactions, as observed in cyclohexane-derived intermediates . Substituent effects are analyzed via Hammett plots or by comparing reaction rates with analogs lacking the methyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • PPE : Gloves and goggles are mandatory; spills require immediate neutralization with sodium bicarbonate .
  • Waste disposal : Hydrochloride salts must be treated as hazardous waste and disposed via approved protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylcyclohexane-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.